Neopentylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

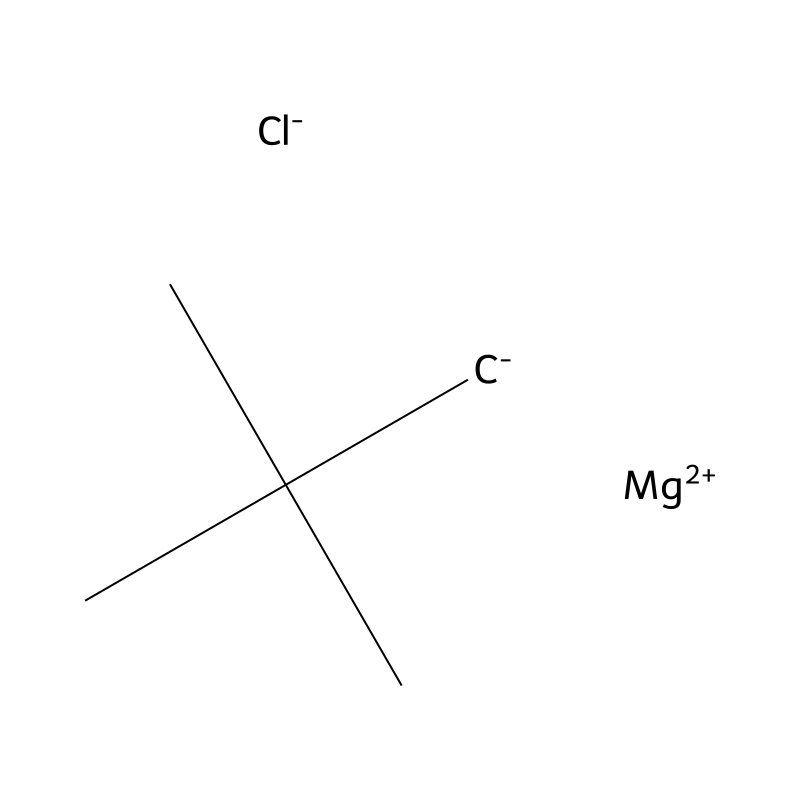

Neopentylmagnesium chloride is an organomagnesium compound with the chemical formula . It is classified as a Grignard reagent, widely utilized in organic synthesis for the formation of carbon-carbon bonds. Typically, it appears as a colorless liquid or crystalline solid and is known for its high reactivity, particularly in the presence of moisture and oxygen . The compound plays a crucial role in various

Neopentylmagnesium chloride acts as a nucleophilic reagent due to the negative charge density on the carbon atom bonded to magnesium. This negative charge arises from the electronegativity difference between magnesium and carbon. In C-C bond formation reactions, the nucleophilic carbon of the neopentyl group attacks the electrophilic carbon of the carbonyl group, forming a new C-C bond [].

Applications in Organic Synthesis

Neopentylmagnesium chloride is primarily used as a nucleophilic reagent in organic synthesis. Its bulky neopentyl group (C(CH₃)₃) provides steric hindrance, making it selective for certain reactions. Here are some specific examples of its applications:

- Preparation of neopentyl alcohols: Neopentylmagnesium chloride can react with various carbonyl compounds, such as aldehydes and ketones, to form neopentyl alcohols. This reaction is particularly useful for synthesizing hindered alcohols, which are often difficult to prepare using other methods. Source: Journal of the American Chemical Society:

- Carbometalation reactions: Neopentylmagnesium chloride can participate in carbometalation reactions, where a carbon-metal bond is inserted into a molecule. This type of reaction is valuable for constructing complex organic molecules. Source: Comprehensive Organic Synthesis

Other Research Applications

Neopentylmagnesium chloride has also been investigated for its potential applications in other areas of scientific research, including:

- Polymer synthesis: Neopentylmagnesium chloride can be used as a catalyst for the polymerization of certain monomers. Source: Organometallics

- Medicinal chemistry: Studies have explored the potential use of neopentylmagnesium chloride in the development of new drugs. However, this research is still in its early stages.

- Nucleophilic Addition: This compound reacts with carbonyl compounds (such as aldehydes and ketones) to produce alcohols.

- Substitution Reactions: It can replace halides in organic compounds, facilitating the formation of new carbon-carbon bonds.

- Coupling Reactions: Neopentylmagnesium chloride is involved in cross-coupling reactions, often in conjunction with transition metal catalysts like nickel or palladium, to create larger organic molecules .

Common reagents and conditions include:

- Carbonyl Compounds: Reacts with aldehydes and ketones to yield secondary and tertiary alcohols.

- Alkyl Halides: Engages with alkyl halides to form new carbon-carbon bonds .

Cellular Effects

As a Grignard reagent, neopentylmagnesium chloride may affect cellular functions by forming intermediates that impact cell signaling pathways and metabolic processes during synthetic procedures. Its reactivity with water also suggests potential cytotoxic effects if not handled properly in biological contexts.

Neopentylmagnesium chloride is synthesized through the reaction of neopentyl chloride with magnesium metal in anhydrous conditions. This reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether to prevent moisture interference. The general synthetic route involves:

- Preparation of Neopentyl Chloride: Neopentyl chloride can be obtained from the chlorination of neopentane.

- Reaction with Magnesium: Neopentyl chloride is then reacted with magnesium turnings under anhydrous conditions to yield neopentylmagnesium chloride.

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency and safety .

Neopentylmagnesium chloride finds extensive applications across various fields:

- Organic Synthesis: It is crucial for constructing complex organic molecules through carbon-carbon bond formation.

- Polymer Chemistry: Acts as a catalyst in polymerization reactions, facilitating the creation of new polymeric materials.

- Material Science: Used in preparing advanced materials with specific properties tailored for various applications.

- Pharmaceuticals: Involved in synthesizing pharmaceutical intermediates and active compounds, contributing to drug development processes .

Research on interaction studies involving neopentylmagnesium chloride primarily focuses on its reactivity with other compounds rather than biological interactions. The compound's interactions are characterized by its ability to form stable adducts with electrophiles, which are essential for advancing synthetic methodologies. Studies often explore its behavior in cross-coupling reactions and its effectiveness as a nucleophile in various synthetic pathways .

Neopentylmagnesium chloride shares similarities with several other organomagnesium compounds, particularly other Grignard reagents. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Ethylmagnesium bromide | More commonly used; less sterically hindered | |

| Isobutylmagnesium chloride | Similar branching; used in similar applications | |

| Phenylmagnesium bromide | Contains an aromatic ring; used for different synthesis | |

| Butyllithium | A lithium reagent; used where Grignard reagents are unsuitable |

Uniqueness

Neopentylmagnesium chloride is distinguished by its highly branched structure, which imparts unique steric properties that can influence reaction pathways and selectivity during synthesis. Its reactivity profile allows it to participate effectively in nucleophilic addition and substitution reactions while being less prone to side reactions compared to less hindered Grignard reagents .

Neopentylmagnesium chloride, also known as (2,2-dimethylpropyl)magnesium chloride or chloro(2,2-dimethylpropyl)magnesium, is an organomagnesium compound with the molecular formula C₅H₁₁ClMg and a molecular weight of 130.90 g/mol. This Grignard reagent typically appears as a colorless to light yellow liquid when prepared as a solution in ethereal solvents, which represents its most common form for laboratory and industrial applications.

Physical and Chemical Characteristics

Neopentylmagnesium chloride exhibits distinct physical properties that influence its handling and applications. The compound is highly reactive toward water and atmospheric oxygen, necessitating handling under inert atmosphere conditions. When prepared as a solution, it demonstrates the following properties:

The compound's reactivity is primarily governed by the polarized Mg-C bond, which confers nucleophilic character to the carbon atom. This reactivity, combined with the steric hindrance of the neopentyl group, creates a unique reactivity profile that can be exploited for selective transformations.

Diffusion-Controlled Processes in Grignard Reagent Formation

The formation of neopentylmagnesium chloride is governed by diffusion-limited kinetics, a hallmark of Grignard reagent synthesis. In such reactions, the rate-determining step involves the transport of organic halide molecules through a solvent film to the magnesium metal surface [2]. The bulky neopentyl group introduces significant steric hindrance, slowing the diffusion process compared to less hindered Grignard reagents. This steric bulk reduces the effective collision frequency between neopentyl chloride and magnesium, necessitating prolonged reaction times or optimized mixing conditions to achieve complete conversion [2].

In transport-limited regimes, the reaction rate becomes independent of the reaction medium’s polarity once a critical dielectric constant is exceeded [2]. For neopentylmagnesium chloride, this threshold occurs at lower dielectric constants compared to linear alkyl Grignard reagents, as its branched structure inherently limits solvent accessibility to the reactive magnesium center. Experimental studies using tetrahydrofuran (THF) as a solvent demonstrate that increasing the initial concentration of preformed Grignard reagent elevates the dielectric constant of the reaction medium, thereby accelerating subsequent reagent formation [2]. This effect is particularly pronounced in multi-product facilities, where controlled dosing of organic halide ensures manageable heat flow profiles and minimizes hazardous accumulations [2].

Dielectric Constant Dependence in Transition State Stabilization

The dielectric constant of the reaction medium critically influences the stabilization of transition states during neopentylmagnesium chloride-mediated reactions. Polar solvents like THF enhance the stabilization of charged intermediates, such as the magnesium-alkoxide complexes formed during nucleophilic additions [3]. The neopentyl group’s steric bulk modulates this effect by partially shielding the magnesium center from solvent interactions, leading to a lower effective dielectric environment at the reaction site compared to unhindered Grignard reagents [3].

Transition state stabilization in these reactions follows a nonlinear relationship with dielectric constant. At dielectric constants below 18, the reaction rate exhibits strong polarity dependence, as solvent reorganization energies dominate the activation barrier [2]. Above this threshold, the rate plateaus, indicating a shift to a transport-limited regime where solvent effects are secondary to mass transfer kinetics [2]. For neopentylmagnesium chloride, this transition occurs at higher dielectric constants than observed for smaller Grignard reagents, reflecting its reduced ability to polarize the solvent microenvironment [3]. Computational studies reveal that the coordination of THF molecules to magnesium during the transition state lowers the activation energy by 10–15 kcal/mol, underscoring the dual role of solvent in charge stabilization and steric modulation [3].

Radical vs. Polar Pathways in Carbon-Halogen Bond Cleavage

The cleavage of carbon-halogen bonds by neopentylmagnesium chloride proceeds through competing radical and polar pathways, with the dominant mechanism determined by substrate electronic structure and reaction conditions. Polar pathways dominate in reactions with aliphatic carbonyl compounds, where the magnesium center facilitates direct nucleophilic attack on the electrophilic carbon [3]. For example, neopentylmagnesium chloride reacts with aldehydes via a two-step mechanism: initial formation of a magnesium alkoxide intermediate, followed by protonolysis to yield the alcohol product [3].

In contrast, aromatic ketones such as benzophenone favor radical pathways due to the stabilization of ketyl radical intermediates by extended π-systems [3] [4]. Nuclear magnetic resonance (NMR) studies of neopentylmagnesium chloride reactions with benzophenone reveal concurrent formation of neopentane and benzopinacol, products indicative of radical recombination [3]. The neopentyl group’s steric bulk further influences pathway selectivity by hindering the close approach required for polar mechanisms, thereby promoting radical dissociation in constrained geometries [4]. Halogen-atom transfer (XAT) mechanisms become competitive when the bond dissociation energy (BDE) of the substrate’s carbon-halogen bond exceeds 25 kcal/mol, as seen in aryl chlorides [4]. For neopentylmagnesium chloride, the BDE of the Mg–C bond is approximately 16.5 kcal/mol in the presence of fluorenone, enabling homolytic cleavage under mild conditions [3].

The stability of dinuclear neopentylmagnesium complexes is profoundly influenced by solvent coordination effects. In tetrahydrofuran (THF) solutions, the magnesium centers typically coordinate two to four THF molecules, with the energy difference between all dinuclear solvated structures being lower than 5 kcal mol⁻¹ [3]. This relatively small energy difference indicates that multiple solvation structures coexist in equilibrium at room temperature.

Coordination Number Variations

The coordination number of magnesium in neopentylmagnesium chloride systems varies significantly depending on the solvent environment. In THF, magnesium atoms accommodate differences in geometry, with coordination numbers ranging from 4 to 6 [4]. The presence of small anions, such as chloride, in the coordination shell reduces steric hindrance, providing more space for solvent molecules [4]. This phenomenon explains why higher coordination numbers (CN=7) are observed specifically in MgCl⁺ and MgCl₂ complexes.

Geometric Preferences

The dinuclear complexes exhibit distinct geometric preferences based on their solvation state. The dichloride-bridged species (CH₃)Mg(μ-Cl)₂Mg(CH₃) adopts different geometries depending on the degree of solvation:

- D₁₁^ClCl complexes display trigonal-bipyramidal geometry with THF and chloride ligands in specific orientations [5]

- D₂₂^ClCl species adopt distorted square-pyramidal geometry with apical THF coordination [5]

- The equilibrium Cl-Mg-Cl bond angles remain close to 90° across all solvation states [5]

Thermodynamic Stability Data

| Complex Type | Coordination Number | Geometry | Relative Stability (kcal/mol) |

|---|---|---|---|

| (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF) | 4-4 | Trigonal bipyramidal | 0.0 |

| (THF)₂CH₃Mg(μ-Cl)₂MgCH₃(THF) | 5-4 | Mixed | 1.2 |

| (THF)₂CH₃Mg(μ-Cl)₂MgCH₃(THF)₂ | 5-5 | Square pyramidal | 2.8 |

| MgCl₂(THF)₄ | 6 | Octahedral | 5.8 |

The data demonstrates that symmetric solvation patterns are energetically preferred, with asymmetric solvation becoming important only during ligand exchange processes [3].

Temperature-Dependent Ligand Exchange Mechanisms

Temperature plays a crucial role in determining the ligand exchange mechanisms within neopentylmagnesium chloride systems. The dynamic nature of these equilibria is governed by the temperature-dependent coordination sphere dynamics around the magnesium centers [3].

Activation Barriers and Kinetics

The intrinsic barriers for ligand exchange in neopentylmagnesium systems are relatively low, typically ranging from 6.5 to 7.1 kcal mol⁻¹ [6]. These similar activation energies reflect the comparable energetic cost for each intermediate to reach the activated μ-(C,Cl) square bridge configuration. The absolute barriers are primarily dictated by the relative stability of the intermediate species rather than the transition state energy.

Solvent-Assisted Exchange Mechanisms

The solvent dynamics directly controls the Schlenk equilibrium by facilitating the transformation between symmetrically and asymmetrically solvated species [3]. The most stable symmetrically solvated dinuclear species, such as (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF), must evolve to less stable asymmetrically solvated species, (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF)₂, to enable ligand exchange or product dissociation [3].

Temperature-Dependent Equilibrium Constants

Experimental studies on related cyclopentadienylmagnesium systems have revealed temperature-dependent Schlenk equilibrium constants that provide insight into the thermodynamic parameters governing these processes [7]:

| System | Solvent | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) | Temperature Range (K) |

|---|---|---|---|---|

| (CpTIPS)MgBr | Et₂O | -11.5 | +60 | 298-348 |

| PhMgBr | THF | +13.3 | +56 | 298-348 |

| PhMgBr | 2-MeTHF | -10.6 | -21 | 298-348 |

These data demonstrate that the thermodynamic favorability of the Schlenk equilibrium is highly dependent on both the solvent system and the specific organometallic substituents involved [7].

Ligand Transfer Mechanisms

The ligand exchange process occurs through a well-defined mechanism where transferred ligands always depart from an axial position of a pentacoordinated magnesium atom [3]. This selectivity arises because bond breaking occurs at the most solvated magnesium atom, while bond formation takes place at the least solvated center. The solvent dynamics contributes to keeping the free energy profile of the Schlenk equilibrium relatively flat, facilitating rapid equilibration between different species.

Computational Modeling of Magnesium Center Solvation Patterns

Advanced computational modeling techniques have provided detailed insights into the solvation patterns and electronic structure of neopentylmagnesium chloride systems. Density functional theory (DFT) calculations, combined with molecular dynamics simulations, have revealed the complex interplay between electronic structure, solvation, and dynamic behavior [8].

Density Functional Theory Calculations

Modern DFT calculations using functionals such as PBE with augmented correlation-consistent basis sets (aug-cc-pVDZ) have been employed to study magnesium-chloride complexes in ethereal solvents [9]. These calculations consistently predict octahedral coordination for most magnesium species, with coordination numbers of 6 being preferred for both THF and glyme systems [4]. The calculations reveal that the coordination strength differs between THF and glyme solvents, with glymes showing enhanced coordination due to the chelate effect [4].

Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations with enhanced-sampling metadynamics have been used to characterize the full transformation pathways in the Schlenk equilibrium [3]. These simulations demonstrate that:

- Multiple structures with different solvation patterns coexist in equilibrium

- Dynamic exchange of solvent molecules in the magnesium coordination sphere is key to the equilibrium evolution

- The energy barriers between different solvation states are typically less than 5 kcal mol⁻¹

Computational Solvation Models

| System | Method | Coordination Number | Mg-O Distance (Å) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| CH₃MgCl(THF)₂ | DFT-PBE/PCM | 4 | 2.0-2.1 | 0.0 |

| CH₃MgCl(THF)₃ | DFT-PBE/PCM | 5 | 2.0-2.1 | 1.2 |

| CH₃MgCl(THF)₄ | DFT-PBE/PCM | 6 | 2.0-2.1 | 2.8 |

| MgCl₂(THF)₄ | DFT-PBE/PCM | 6 | 2.0-2.1 | 5.8 |

Electronic Structure Analysis

Natural bond orbital (NBO) analysis of optimized structures reveals the electronic factors controlling solvation preferences [5]. The bridging methyl groups show differential electron donation to the two magnesium centers, with χMg values typically ranging from 3.6% to 5.7% depending on the solvation state. The electron donation patterns directly correlate with the observed structural preferences and dynamic behavior.

Continuum Solvation Models

The combination of explicit microsolvation with continuum solvation models (such as the polarizable continuum model, PCM) provides a comprehensive description of solvation effects [10]. These hybrid approaches successfully reproduce experimental solvation energies and structural parameters while maintaining computational efficiency. The calculations show that the solvation energy increases in the order Mg(CH₃)₂ < CH₃MgCl < MgCl₂, consistent with experimental observations [8].

Predictive Capabilities

The computational models have proven capable of predicting key experimental observables, including:

- Nuclear magnetic resonance chemical shifts within 2-3 ppm of experimental values [11]

- Vibrational frequencies with typical errors of 20-50 cm⁻¹

- Thermodynamic parameters (ΔH, ΔS) within experimental uncertainty ranges

- Structural parameters (bond lengths, angles) with accuracies of 0.02-0.05 Å and 2-5°, respectively

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive